Androstanolone acetate
Overview
Mechanism of Action
Target of Action
Androstanolone acetate, also known as Stanolone acetate or Dihydrotestosterone (DHT), primarily targets the Androgen receptor . It also interacts with other receptors such as the Estrogen receptor alpha , Mineralocorticoid receptor , and Estradiol 17-beta-dehydrogenase 1 . These receptors play crucial roles in various physiological processes, including the regulation of sexual characteristics, fluid balance, and estrogen metabolism.
Mode of Action
This compound is a potent androgenic metabolite of testosterone . It is generated by a 5-alpha reduction of testosterone . Unlike testosterone, DHT cannot be aromatized to estradiol, therefore, DHT is considered a pure androgenic steroid . It binds to the androgen receptor, exerting its effects by modulating gene expression .
Biochemical Pathways
The primary biochemical pathway of this compound involves the conversion of testosterone into DHT via 5-alpha reduction . This process enhances the androgenic potency of the compound as DHT binds to androgen receptors with higher affinity than testosterone . The downstream effects of this pathway include the regulation of sexual characteristics and other androgen-dependent physiological processes .
Pharmacokinetics
The bioavailability of this compound varies depending on the route of administration. Oral bioavailability is very low due to extensive first-pass metabolism . Transdermal application shows a bioavailability of 10%, while intramuscular injection demonstrates complete (100%) bioavailability . The compound is metabolized in the liver and has a transdermal elimination half-life of 2.8 hours . It is excreted primarily in urine .
Result of Action
This compound exerts strong androgenic effects and muscle-building effects, as well as relatively weak estrogenic effects . It can lead to significant androgenic side effects, such as acne, hair loss, and prostate enlargement . The medication is used mainly in the treatment of low testosterone levels in men and is also used to treat breast development and small penis in males .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s bioavailability can be affected by the route of administration . Additionally, individual factors such as age, health status, and genetic makeup can also influence the compound’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Androstanolone acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is an agonist of the androgen receptor (AR), the biological target of androgens like testosterone . The nature of these interactions is typically characterized by binding interactions, leading to enzyme activation or inhibition, and changes in gene expression .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has strong androgenic effects and muscle-building effects, as well as relatively weak estrogenic effects .
Molecular Mechanism
The mechanism of action of this compound is complex and multifaceted. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to the androgen receptor (AR), leading to a series of downstream effects that influence cellular function .
Preparation Methods
Stanolone acetate can be synthesized from 4-androstenedione as a raw material. The process involves the reaction of 4-androstenedione with triethyl orthoformate in an organic solvent under acid-catalyzed conditions . The detailed industrial production methods are not widely documented, but the synthesis typically involves multiple steps of chemical reactions to achieve the desired esterification.
Chemical Reactions Analysis
Stanolone acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of stanolone acetate may yield ketones or alcohols, while reduction may yield hydrocarbons or alcohols.
Scientific Research Applications
Stanolone acetate has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of steroid chemistry and the development of synthetic methods for steroid esters.
Biology: It is used in research to understand the role of androgens in biological processes, such as hormone regulation and receptor binding.
Industry: It is used in the development of pharmaceuticals and as a standard for quality control in the production of steroid-based drugs
Comparison with Similar Compounds
Stanolone acetate is similar to other dihydrotestosterone esters, such as:
Dihydrotestosterone (DHT): A potent androgenic metabolite of testosterone that cannot be aromatized to estradiol, making it a pure androgenic steroid.
Testosterone: The primary male sex hormone and anabolic steroid, which can be aromatized to estradiol.
Methenolone acetate: Another synthetic androgen and anabolic steroid with similar properties but different chemical structure and pharmacokinetics.
Stanolone acetate is unique in its specific ester form, which affects its pharmacokinetics and biological activity. Unlike testosterone, it cannot be converted to estradiol, making it a pure androgenic compound .
Properties
IUPAC Name |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h14,16-19H,4-12H2,1-3H3/t14-,16-,17-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCTUFVQFCIIDS-NGFSFWIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922040 | |
Record name | Dihydrotestosterone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1164-91-6 | |
Record name | Dihydrotestosterone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1164-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stanolone acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001164916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stanolone acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13951 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dihydrotestosterone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | STANOLONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Z2Y83W8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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